

Ecotoxicology Assay Protocols for Bis(2-ethylhexyl) isophthalate (DEHP)

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Compound of Interest

Compound Name: *Bis(2-ethylhexyl) isophthalate*

Cat. No.: *B086684*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) isophthalate (DEHP) is a widely used plasticizer that can be released into the environment, leading to potential ecotoxicological effects.^[1] Understanding the impact of DEHP on various ecosystems is crucial for environmental risk assessment and management. This document provides detailed application notes and standardized protocols for conducting ecotoxicology assays to evaluate the effects of DEHP on aquatic and terrestrial organisms. The protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and comparability.

Data Presentation: Quantitative Ecotoxicity of DEHP

The following tables summarize the ecotoxicological effects of **Bis(2-ethylhexyl) isophthalate** on a range of organisms.

Table 1: Aquatic Invertebrate Toxicity Data for DEHP

Test Organism	Duration	Endpoint	Concentration (mg/L)	Reference
Daphnia magna	48 hours	EC50 (Immobilisation)	Varies (study specific)	[2][3]
Artemia sp. (Brine shrimp)	96 hours	Mortality	0.045 - 6.00	[4]
Apohyale media (Amphipod)	>72 hours	100% Mortality	>0.045	[5]
Mytilopsis leucophaeata (Mussel)	96 hours	Mortality ($\leq 20\%$)	Intermediate to high concentrations	[4][6]

Table 2: Fish Toxicity Data for DEHP

Test Organism	Duration	Endpoint	Concentration	Reference
Zebrafish (Danio rerio) Embryo	96 hours	LC50	Study specific	[7]
Guppy (Poecilia reticulata)	91 days	Growth Inhibition	0.1 - 10 $\mu\text{g/L}$	[8]
Various Fish Species	-	Behavioral Abnormalities	< 1 mg/L	[9]

Table 3: Algal and Aquatic Plant Toxicity Data for DEHP

Test Organism	Duration	Endpoint	Concentration	Reference
Tetraselmis sp. (Microalga)	96 hours	Growth Stimulation	0.094 - 6.00 mg/L	[4]
Freshwater Algae	-	Effects on Biomass	< 1 mg/L	[9]

Table 4: Soil Organism Toxicity Data for DEHP

Test Organism	Duration	Endpoint	Concentration (mg/g soil)	Reference
Eisenia fetida (Earthworm)	14 days	LC50, EC50 (body weight)	Study specific	[10][11]
Soil Microbial Community	-	No significant impact	100	[12][13]

Experimental Protocols

Algal Growth Inhibition Test (Adapted from OECD Guideline 201)

This test determines the effects of DEHP on the growth of freshwater microalgae.[14][15][16][17]

1.1. Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of DEHP in a nutrient-rich medium for 72 hours.[14][15] The inhibition of growth is determined by measuring the algal biomass over time.

1.2. Materials:

- Test alga (e.g., *Pseudokirchneriella subcapitata*)
- Sterile growth medium (e.g., OECD or AAP medium)[14]
- DEHP stock solution
- Sterile test flasks
- Incubator with controlled temperature, lighting, and shaking capabilities
- Spectrophotometer or cell counter

1.3. Procedure:

- Prepare a geometric series of at least five DEHP concentrations and a control without DEHP. [14] A limit test at 100 mg/L can also be performed.[14]
- Inoculate the test flasks with a low concentration of exponentially growing algae.
- Add the respective DEHP concentrations to the flasks. Use three replicates per concentration.[14]
- Incubate the flasks for 72 hours under continuous fluorescent illumination and constant temperature.
- Measure the algal biomass (e.g., by cell counts or spectrophotometry) at least daily.[14][16]
- Measure the pH at the beginning and end of the test.[14][16]

1.4. Data Analysis: Calculate the average specific growth rate and the yield for each concentration. Determine the EC_x values (e.g., EC₅₀) for growth rate and yield by plotting the percentage inhibition against the logarithm of the DEHP concentration.[18] The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) can also be determined.[18]

Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)

This test assesses the acute toxicity of DEHP to Daphnia species.[19][20][21]

2.1. Principle: Young daphnids (less than 24 hours old) are exposed to a range of DEHP concentrations for 48 hours.[21] Immobilisation, defined as the inability to swim after gentle agitation, is the primary endpoint.[19]

2.2. Materials:

- Daphnia magna neonates (<24 hours old)
- Reconstituted or natural water (pH 6-9, hardness 140–250 mg CaCO₃ L⁻¹)[19]
- DEHP stock solution

- Test vessels (e.g., beakers)
- Controlled environment chamber (20 ± 2 °C, 16h light/8h dark photoperiod)[19]

2.3. Procedure:

- Prepare at least five geometrically spaced concentrations of DEHP and a control.[19] A limit test at 100 mg/L is also an option.[20]
- Place at least 20 daphnids, divided into four groups of five, into the test vessels for each concentration and the control.[20]
- Ensure a minimum of 2 mL of test solution per daphnid.[20]
- Incubate for 48 hours without feeding.[19]
- Record the number of immobilised daphnids at 24 and 48 hours.[20]
- Measure dissolved oxygen and pH at the beginning and end of the test.[20]

2.4. Data Analysis: Calculate the percentage of immobilisation at each concentration. Determine the 48-hour EC50 value with 95% confidence limits using appropriate statistical methods. The 24-hour EC50, NOEC, and LOEC can also be calculated.[19]

Fish Acute Toxicity Test (Adapted from OECD Guideline 203)

This protocol determines the acute lethal toxicity of DEHP to fish.[22][23][24][25]

3.1. Principle: Fish are exposed to DEHP in water for a 96-hour period.[22][25] Mortality is the primary endpoint used to determine the median lethal concentration (LC50).[25]

3.2. Materials:

- Test fish species (e.g., Zebrafish - *Brachydanio rerio*)[23]
- Dechlorinated tap water or reconstituted water

- DEHP stock solution
- Test tanks
- Aeration system
- Controlled environment room or water bath

3.3. Procedure:

- Select at least five concentrations of DEHP in a geometric series.[22] A limit test can be performed at 100 mg/L.[22]
- Use at least seven fish per concentration and for the control.[22]
- Acclimate the fish to the test conditions.
- Introduce the fish to the test tanks containing the respective DEHP concentrations.
- Maintain the test for 96 hours.
- Record mortalities and any abnormal behavior at 24, 48, 72, and 96 hours.[22]
- Measure water quality parameters (pH, dissolved oxygen, temperature) regularly.

3.4. Data Analysis: Calculate the cumulative percentage mortality at each observation time. Determine the LC50 values and their 95% confidence intervals for each period by plotting mortality against the logarithm of the concentration.[22]

Earthworm Acute Toxicity Test (Adapted from OECD Guideline 207)

This test evaluates the acute toxicity of DEHP to earthworms in artificial soil.[10][11][26]

4.1. Principle: Adult earthworms are exposed to DEHP mixed into a standardized artificial soil for 14 days.[11] The primary endpoints are mortality and changes in body weight.[11]

4.2. Materials:

- Adult earthworms (*Eisenia fetida*)[10]
- Artificial soil components (sand, kaolin clay, sphagnum peat, calcium carbonate)
- DEHP
- Test containers
- Controlled environment chamber ($20 \pm 2^{\circ}\text{C}$, in the dark)[10]

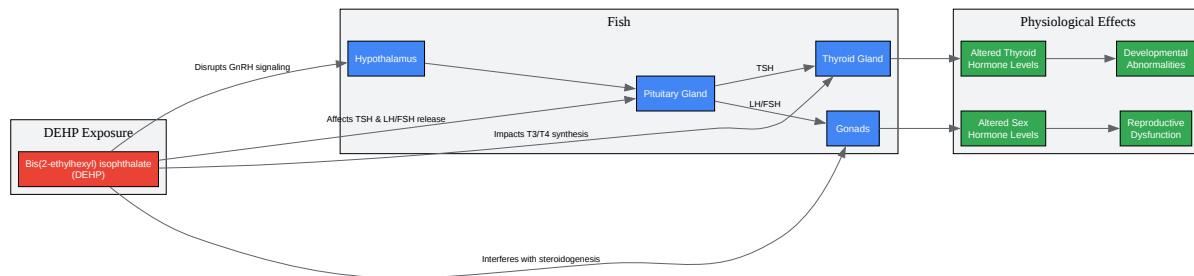
4.3. Procedure:

- Prepare a defined artificial soil mixture.
- Apply at least five concentrations of DEHP to the soil.
- Introduce ten adult earthworms into each test container with four replicates per concentration.[10]
- Incubate for 14 days.
- Assess mortality at 7 and 14 days.[10]
- At the end of the test, weigh the surviving worms.

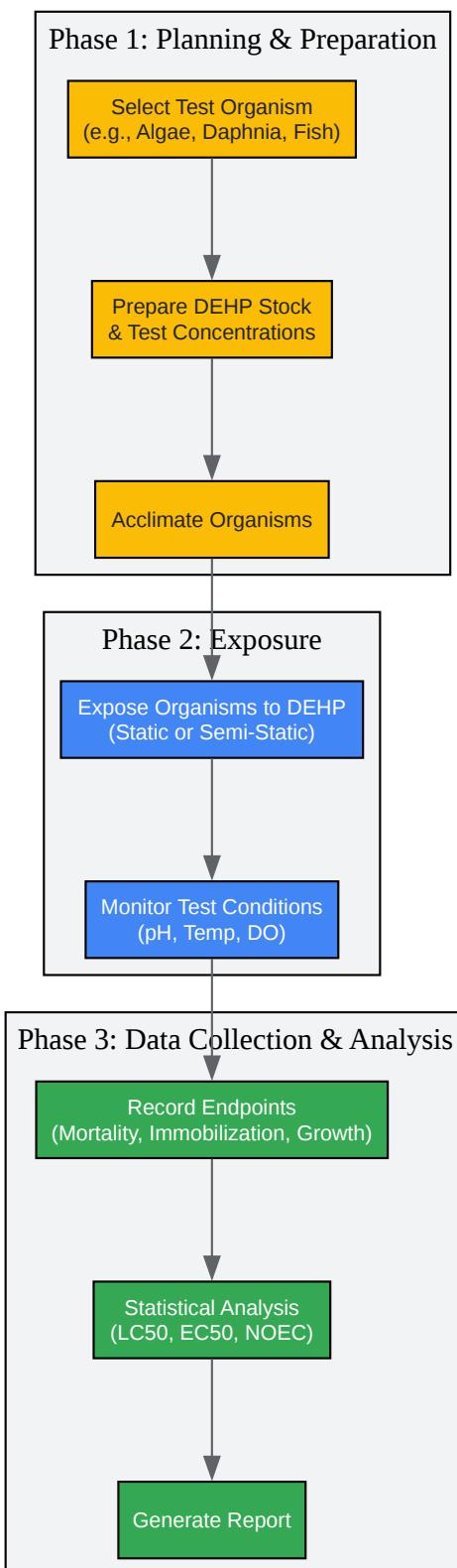
4.4. Data Analysis: Determine the LC50 at 7 and 14 days. Calculate the EC50 for body weight reduction at 14 days. The NOEC and LOEC can also be determined.[27]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by DEHP and a general experimental workflow for ecotoxicology testing.

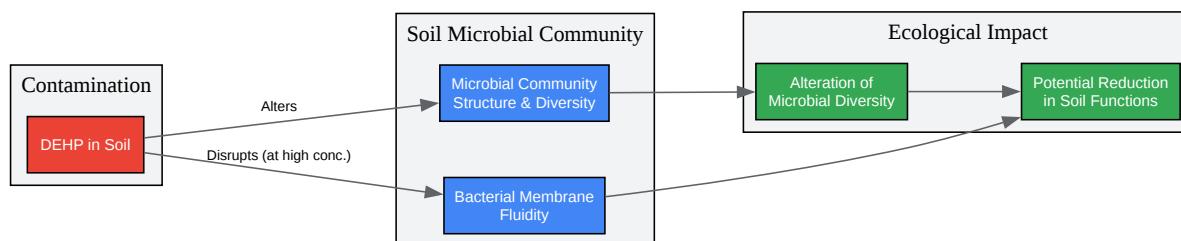
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Caption: DEHP-induced endocrine disruption in fish.



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Caption: General workflow for ecotoxicology assays.



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